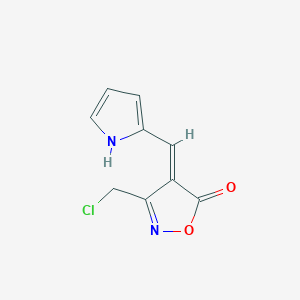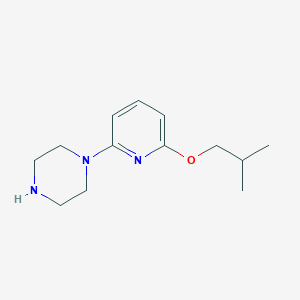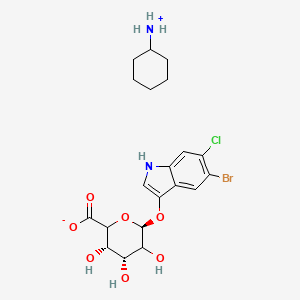
5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt is a chemical compound known for its use as a chromogenic substrate in various biochemical assays. It is particularly useful in detecting the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides. The compound is characterized by its indole structure, which is substituted with bromine and chlorine atoms, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then halogenated using bromine and chlorine to introduce the 5-bromo and 6-chloro substituents.
Glucuronidation: The halogenated indole is then reacted with glucuronic acid to form the glucuronide derivative.
Cyclohexylammonium Salt Formation: Finally, the glucuronide derivative is converted to its cyclohexylammonium salt form by reacting with cyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of the chromogenic indole derivative.
Oxidation: The indole core can undergo oxidation reactions, leading to the formation of quinonoid structures.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate solvents, often under reflux conditions.
Major Products Formed
Hydrolysis: Produces 5-Bromo-6-chloro-3-indolyl and glucuronic acid.
Oxidation: Leads to the formation of quinonoid derivatives.
Substitution: Results in various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt is widely used in scientific research, including:
Biochemical Assays: Used as a chromogenic substrate to detect β-glucuronidase activity in various biological samples.
Microbiology: Employed in the identification of bacterial species that produce β-glucuronidase, such as Escherichia coli.
Molecular Biology: Utilized in reporter gene assays to study gene expression and regulation.
Pharmaceutical Research: Helps in screening for enzyme inhibitors and studying enzyme kinetics.
Wirkmechanismus
The compound exerts its effects through the following mechanism:
Enzyme-Substrate Interaction: 5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt acts as a substrate for β-glucuronidase.
Hydrolysis: The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing the chromogenic indole derivative.
Color Development: The released indole derivative undergoes further reactions, leading to the development of a colored product, which can be quantitatively measured.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl acetate: Another chromogenic substrate used for detecting esterase activity.
5-Bromo-6-chloro-3-indolyl phosphate: Used for detecting phosphatase activity.
Uniqueness
5-Bromo-6-chloro-3-indolyl |A-D-glucuronide cyclohexylammonium salt is unique due to its specific application in detecting β-glucuronidase activity. Its structure allows for the selective hydrolysis by β-glucuronidase, making it a valuable tool in various biochemical and microbiological assays.
Eigenschaften
Molekularformel |
C20H26BrClN2O7 |
|---|---|
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
(3S,4R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10+,11?,12?,14-;/m1./s1 |
InChI-Schlüssel |
HGZDFBMYVMPFHR-OBDHENPMSA-N |
Isomerische SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)C(=O)[O-])O)O)O |
Kanonische SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



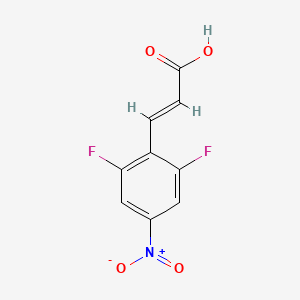
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
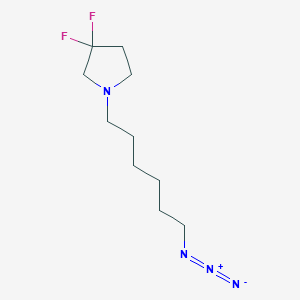
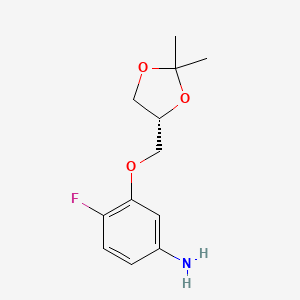
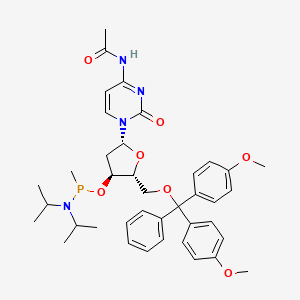
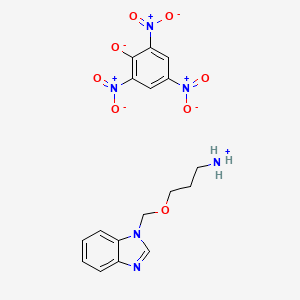

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
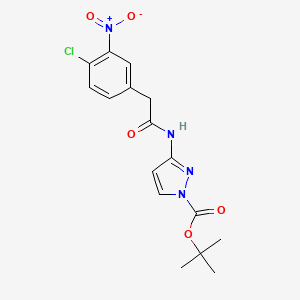

![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
